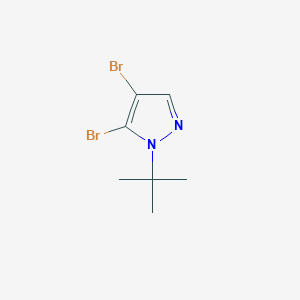
4,5-Dibromo-1-(t-butyl)-1H-pyraZole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with two bromine atoms at positions 4 and 5, and a tert-butyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole typically involves the bromination of 1-(tert-butyl)-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学的研究の応用
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4,5-Dibromo-1-(tert-butyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and tert-butyl group contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions with biological or chemical systems.
類似化合物との比較
Similar Compounds
- 4,5-Dichloro-1-(tert-butyl)-1H-pyrazole
- 4,5-Difluoro-1-(tert-butyl)-1H-pyrazole
- 4,5-Diiodo-1-(tert-butyl)-1H-pyrazole
Uniqueness
4,5-Dibromo-1-(tert-butyl)-1H-pyrazole is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and material science.
特性
分子式 |
C7H10Br2N2 |
|---|---|
分子量 |
281.98 g/mol |
IUPAC名 |
4,5-dibromo-1-tert-butylpyrazole |
InChI |
InChI=1S/C7H10Br2N2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |
InChIキー |
DXGKRHKMNFXUBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=C(C=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















